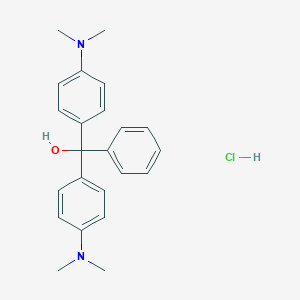
Clorhidrato de verde de malaquita carbinol
Descripción general
Descripción
Malachite green carbinol hydrochloride (MGC) is a synthetic compound that has been used in a variety of scientific and medical applications. It is a derivative of malachite green, a dye used in the textile industry, and has been used to treat diseases such as malaria, trichomoniasis, and bacterial infections. MGC is also used in laboratory experiments, as it has been found to be a powerful inhibitor of certain enzymes.
Aplicaciones Científicas De Investigación
Investigación del cáncer: administración de fármacos activada por pH
Los derivados del clorhidrato de verde de malaquita carbinol se han estudiado por su potencial en terapéutica contra el cáncer. Específicamente, estos derivados se pueden incorporar a liposomas, que son cápsulas esféricas a nanoescala que se utilizan para administrar fármacos. La solubilidad y la citotoxicidad del compuesto pueden activarse mediante cambios de pH, lo que lo convierte en un candidato para el tratamiento dirigido de las células cancerosas. En condiciones ácidas, como las que se encuentran en los microambientes tumorales, el compuesto se vuelve catiónico y soluble en agua, lo que permite su liberación del liposoma y su posterior captación por las células cancerosas .
Estudios de genotoxicidad
El compuesto tiene una similitud estructural con las aminas aromáticas carcinogénicas, lo que le permite formar aductos de ADN covalentes. Esta propiedad hace que el this compound sea útil en estudios de genotoxicidad, donde los investigadores pueden investigar su interacción con el ADN y sus posibles efectos mutagénicos .
Monitoreo ambiental: sorción de colorantes
En la ciencia ambiental, el this compound se utiliza para estudiar la sorción de colorantes. Sirve como un compuesto modelo para comprender cómo los colorantes del grupo trifenilmetano, que se sabe que son genotóxicos y carcinogénicos, interactúan con varios sorbentes. Esta investigación es crucial para desarrollar métodos para eliminar los colorantes dañinos de las aguas residuales .
Mecanismo De Acción
Target of Action
Malachite Green Carbinol Hydrochloride (MGCH) primarily targets the HTH-type transcriptional regulator QacR in Staphylococcus haemolyticus . This regulator plays a crucial role in the bacterial response to environmental stressors, including antimicrobial compounds.
Mode of Action
MGCH interacts with its target by binding to the QacR regulator. This interaction results in changes in the bacterial response to environmental stressors . Additionally, MGCH can release hydroxide ions (OH-) under UV light irradiation, causing a shift in pH values .
Biochemical Pathways
It’s known that the compound can induce lipid peroxidation in mammalian cells, leading to cell transformation and cytotoxicity . Furthermore, MGCH can be internalized into cells and released into the cytoplasm when triggered by an acidic pH signal at the endosomes/lysosomes .
Pharmacokinetics
It’s known that the compound can traverse cell membranes in its alcohol form . The solubility and cytotoxicity of MGCH derivatives can change under acidic conditions, which may influence its bioavailability .
Result of Action
The primary result of MGCH’s action is cytotoxicity, particularly in cancer cells . The compound’s ionization ability is correlated with its toxic effect on these cells . After being internalized, MGCH is ultimately transported into the nuclei after being released in acidic cellular compartments .
Action Environment
The action of MGCH is influenced by environmental factors such as pH and UV light. The compound’s solubility and cytotoxicity can change under acidic conditions , and it can release OH- under UV light irradiation . These factors can influence the compound’s action, efficacy, and stability.
Safety and Hazards
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
Malachite Green Carbinol Hydrochloride interacts with various biomolecules. In a study, it was found that the compound can induce free radical formation . This interaction with biomolecules can lead to changes in the biochemical reactions within the cell.
Cellular Effects
The compound has been found to have significant effects on various types of cells. For instance, it has been reported to cause lipid peroxidation in mammalian cells, leading to cell transformation and a high level of cytotoxicity . It can also influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of Malachite Green Carbinol Hydrochloride involves a series of reactions. It has been found to induce free radical formation, which can lead to changes in gene expression . Additionally, it can interact with biomolecules, leading to enzyme inhibition or activation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Malachite Green Carbinol Hydrochloride can change over time. For instance, it has been reported that the compound loses water rapidly to give the chloride salt . This indicates that the compound’s stability and degradation can vary, potentially leading to long-term effects on cellular function.
Dosage Effects in Animal Models
The effects of Malachite Green Carbinol Hydrochloride can vary with different dosages in animal models. For example, it has been found to be moderately toxic with a median lethal dose (LD50) of 80mg/kg in mice . At high doses, it can cause toxic or adverse effects.
Metabolic Pathways
Malachite Green Carbinol Hydrochloride is involved in various metabolic pathways. For instance, it has been found to induce free radical formation, which can lead to changes in metabolic flux or metabolite levels .
Transport and Distribution
The compound is transported and distributed within cells and tissues. For instance, after being internalized into the cells, it can be released into the cytoplasm when triggered by an acidic pH signal at the endosomes/lysosomes .
Subcellular Localization
The subcellular localization of Malachite Green Carbinol Hydrochloride can affect its activity or function. For instance, it has been found that the compound is ultimately transported into the nuclei after being released in acidic cellular compartments .
Propiedades
IUPAC Name |
bis[4-(dimethylamino)phenyl]-phenylmethanol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O.ClH/c1-24(2)21-14-10-19(11-15-21)23(26,18-8-6-5-7-9-18)20-12-16-22(17-13-20)25(3)4;/h5-17,26H,1-4H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJRWALOBODKCCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)N(C)C)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80583447 | |
| Record name | Bis[4-(dimethylamino)phenyl](phenyl)methanol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80583447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
382.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
123333-61-9 | |
| Record name | Bis[4-(dimethylamino)phenyl](phenyl)methanol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80583447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 123333-61-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How is Malachite Green Carbinol Hydrochloride used to study the surface morphology of nanoparticles?
A1: Malachite Green Carbinol Hydrochloride (MG) is used as a fluorescent acceptor molecule in Förster Resonance Energy Transfer (FRET) studies to investigate the surface morphology of nanoparticles. In the provided research [, ], MG is adsorbed onto the surface of negatively charged polystyrene latex particles. Rhodamine 6G (R6G), another fluorescent dye, acts as the donor molecule. When both dyes are attached to the particle surface, excitation of R6G leads to energy transfer to MG via FRET. The efficiency of this energy transfer is highly dependent on the distance between the donor and acceptor molecules. By analyzing the fluorescence decay kinetics of the donor and acceptor, researchers can glean information about the distribution of the dyes on the nanoparticle surface. This distribution, in turn, provides insights into the surface charge distribution and morphology of the particles.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



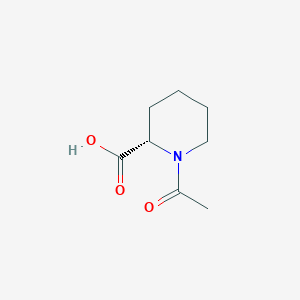
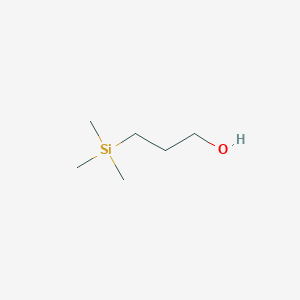


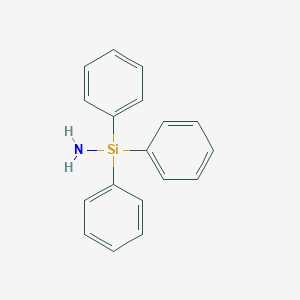
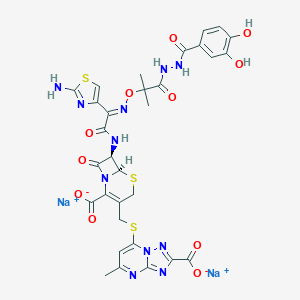
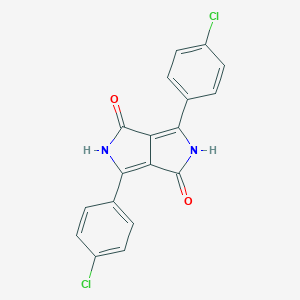

![Ethyl 2-[(4-methylbenzoyl)amino]acetate](/img/structure/B47053.png)
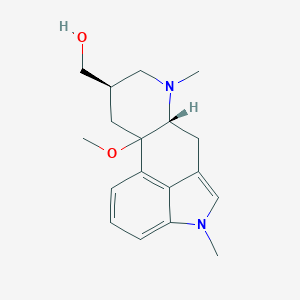
![(3Ar,5r,6s,7r,7ar)-6-fluoro-5-(hydroxymethyl)-2-methyl-5,6,7,7a-tetrahydro-3ah-pyrano[3,2-d][1,3]oxazol-7-ol](/img/structure/B47056.png)

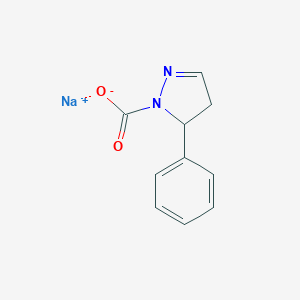
![methyl 1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2,4-triazole-3-carboximidate](/img/structure/B47062.png)